N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Brand Name: Vulcanchem
CAS No.: 1352999-42-8
VCID: VC2846476
InChI: InChI=1S/C12H14N2O2S/c1-3-8-4-5-9-10(6-8)17-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
SMILES: CCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1352999-42-8

Cat. No.: VC2846476

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine - 1352999-42-8

Specification

CAS No. 1352999-42-8
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name 2-[(6-ethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C12H14N2O2S/c1-3-8-4-5-9-10(6-8)17-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Standard InChI Key VDGIYRFFSNXTNF-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine consists of several key structural components:

  • A benzothiazole core (fused benzene and thiazole rings)

  • An ethyl substituent at the 6-position of the benzothiazole ring

  • An N-methylglycine group (N-methylated amino acetic acid) attached to the 2-position

This arrangement creates a molecule with multiple functional groups capable of participating in various chemical reactions and biological interactions. The benzothiazole core provides aromatic character and specific electronic distribution, while the ethyl group contributes to lipophilicity. The N-methylglycine moiety offers potential binding sites for interactions with proteins and other biological molecules.

Physicochemical Properties

Based on structural analysis and comparison with similar benzothiazole derivatives, the following physicochemical properties can be estimated for N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₂H₁₄N₂O₂SStructural composition
Molecular WeightApproximately 250 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for similar compounds
Solubility ProfileModerate solubility in organic solvents; limited water solubilityComparison with related benzothiazole derivatives
LogP2.5-3.0Extrapolated from similar structures
Hydrogen Bond Acceptors4Structural analysis
Hydrogen Bond Donors0-1Structural analysis
Rotatable Bonds4-5Structural analysis

These properties suggest that N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine would exhibit physicochemical behavior conducive to drug development, with a balanced lipophilicity profile that could facilitate both membrane permeation and target binding.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine would likely follow established protocols for similar benzothiazole derivatives. Based on synthetic routes used for related compounds, a general approach might involve:

  • Preparation of 6-ethyl-1,3-benzothiazol-2-amine as a key intermediate

  • Reaction with a suitable glycine derivative to introduce the N-methylglycine moiety

  • Protection/deprotection strategies to ensure selective functionalization

  • Purification steps to obtain the final product with high purity

Detailed Synthetic Route

A more detailed synthetic pathway might involve:

  • Starting with 4-ethylaniline or a suitable precursor for constructing the benzothiazole ring

  • Formation of the benzothiazole scaffold using established cyclization methods

  • Introduction of the N-methylglycine group through N-alkylation or acylation followed by reduction

  • Final purification through recrystallization or chromatographic techniques

These reactions would typically be conducted under controlled conditions to optimize yield and purity. In industrial settings, continuous flow processes may be employed for enhanced efficiency, similar to methods used for synthesizing other benzothiazole derivatives.

Chemical Reactivity

Reactive Centers

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine contains several potential reactive centers:

  • The carboxylic acid group of the glycine moiety, which can participate in esterification, amidation, and other carbonyl chemistry

  • The tertiary nitrogen connecting the glycine to the benzothiazole, which may participate in alkylation or oxidation reactions

  • The aromatic benzothiazole system, which can undergo electrophilic aromatic substitution reactions

  • The ethyl group, which could be modified through oxidation or other transformations

Typical Reactions

Based on its structure and comparison with similar compounds, N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine would likely undergo several types of reactions:

  • Esterification or amidation of the carboxylic acid group

  • Nucleophilic substitution at the α-carbon of the glycine moiety

  • Complexation with metal ions through the carboxylate and nitrogen atoms

  • Oxidation of the ethyl side chain under appropriate conditions

These reaction pathways provide opportunities for further functionalization and the development of derivatives with modified properties and biological activities.

Biological Activities

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial activities. Based on findings from structurally similar compounds, N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine may exhibit activity against various microbial pathogens. Related benzothiazole compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

The potential antimicrobial mechanism might involve:

  • Interaction with bacterial cell membranes, possibly facilitated by the lipophilic ethyl group

  • Inhibition of essential bacterial enzymes through specific binding interactions

  • Interference with bacterial DNA replication or protein synthesis

The presence of the N-methylglycine moiety may enhance these interactions through additional binding sites or improved pharmacokinetic properties.

Structure-Activity Relationships

Understanding the structure-activity relationships of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is crucial for its potential pharmaceutical development. Key structural features that may influence its biological activity include:

Comparison with structurally similar benzothiazole derivatives suggests that modifications to these features can significantly impact biological activity, offering opportunities for optimization in drug development.

Pharmaceutical Applications and Drug Development

Drug Development Considerations

The development of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine as a potential pharmaceutical agent would require consideration of several factors:

  • Optimization of synthesis for scale-up and manufacturing

  • Comprehensive evaluation of pharmacokinetic properties (absorption, distribution, metabolism, excretion)

  • Toxicity assessment through in vitro and in vivo studies

  • Structure-activity relationship studies to optimize potency and selectivity

  • Formulation development to ensure appropriate drug delivery

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, it is instructive to compare it with structurally similar compounds:

CompoundStructural DifferenceNotable Properties/Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycineChloro instead of ethyl at 6-positionUsed in drug development targeting cancer and bacterial infections
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycineEthyl at 4-position instead of 6-positionExhibits potential antimicrobial and anticancer properties
N-(6-ethoxy-1,3-benzothiazol-2-yl) derivativesEthoxy at 6-position instead of ethylDifferent physicochemical properties affecting biological activities
(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl) derivativesMethylsulfonyl at 6-position instead of ethylMore polar character with potentially different target selectivity

Structure-Property Relationships

The position and nature of substituents on the benzothiazole ring significantly influence the compound's properties:

  • Electronic effects: The ethyl group at the 6-position contributes electron-donating properties, in contrast to electron-withdrawing groups like chloro or methylsulfonyl

  • Steric considerations: The ethyl group provides moderate steric bulk that may affect molecular recognition and binding

  • Lipophilicity: The ethyl substituent enhances lipophilicity compared to more polar groups, potentially affecting membrane permeability and distribution

These structure-property relationships provide valuable insights for understanding the potential behavior of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine in biological systems and guide strategies for structural modification and optimization.

Research Challenges and Future Directions

Current Research Limitations

Research on N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine faces several challenges:

  • Limited published data specifically on this compound

  • Complexity in establishing clear structure-activity relationships

  • Need for comprehensive biological screening across diverse targets

  • Challenges in optimizing synthesis for high yield and purity

Future Research Opportunities

Future research directions for N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine might include:

  • Development of improved synthetic routes with higher yields and purity

  • Comprehensive biological activity profiling against various targets

  • Detailed mechanistic studies to understand molecular interactions

  • Design and synthesis of optimized derivatives based on structure-activity findings

  • Investigation of potential synergistic effects with established therapeutic agents

These research avenues could significantly advance our understanding of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine and its potential applications in medicinal chemistry and pharmaceutical development.

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